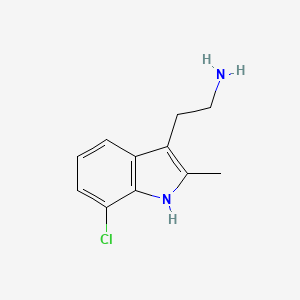

![molecular formula C13H25NO2Si B2515188 2-(4-甲氧基环己基)-2-[(三甲基甲硅烷基)氧基]丙腈 CAS No. 1955561-94-0](/img/structure/B2515188.png)

2-(4-甲氧基环己基)-2-[(三甲基甲硅烷基)氧基]丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve trimethylsilyl groups and methoxycyclohexyl moieties. For instance, the synthesis of compounds with trimethylsilyl groups and their subsequent reactions are detailed, which can provide insights into the behavior of similar compounds . Additionally, the conformational analysis of trimethylsilyl-substituted cyclohexanes offers valuable information on the structural preferences of such compounds in different environments .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors like benzaldehyde. For example, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one is achieved in a 60% overall yield, indicating a moderately efficient synthetic route . Similarly, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with various benzoyl chlorides leads to the formation of functionalized chromones and hydroxyquinolines . These methods could potentially be adapted for the synthesis of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of trimethylsilyl-substituted cyclohexanes have been studied, revealing preferences for certain conformations based on intramolecular interactions. For example, when an intramolecular hydrogen bond is possible, the axial trimethylsilyl group is favored, while in its absence, the equatorial position is preferred . This information is crucial for understanding the potential conformations of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" and predicting its reactivity and interactions.

Chemical Reactions Analysis

The chemical behavior of trimethylsilyl-containing compounds under various conditions has been explored. Photochemical and acid-catalyzed rearrangements of such compounds can lead to a variety of products, including phenols and cyclopentenones . These reactions are sensitive to the conditions, such as the presence of acid or light, and can result in different outcomes based on the specific structure of the starting material. This knowledge can be applied to predict the reactivity of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the solubility, stability, and conformational preferences of trimethylsilyl-substituted compounds are influenced by their substituents and the presence of intramolecular or intermolecular hydrogen bonding . These factors would also be relevant for understanding the properties of the compound .

科学研究应用

晶体结构和合成机理

- 梁建(2007 年)开展的一项研究探索了与 2-(4-甲氧基环己基)-2-[(三甲基甲硅烷基)氧基]丙腈密切相关的化合物的区域选择性合成和晶体结构。该研究提供了对晶体结构的见解,表明化合物中的某些基团会影响甲基化试剂的攻击,从而导致独特的晶体构型 (梁建,2007)。

有机合成应用

- Pearson 和 Chandler(1980 年)展示了有机铁配合物在有机合成中的应用,利用了类似于 2-(4-甲氧基环己基)-2-[(三甲基甲硅烷基)氧基]丙腈的化合物。他们的研究突出了这些化合物在创建官能化宝石二取代环己二烯配合物(4,4-二取代环己烯酮的前体)中的潜力 (A. J. Pearson & M. Chandler,1980)。

锂离子电池中的应用

- 刘等人(2016 年)的研究引入了包含 3-(2-甲氧基乙氧基)丙腈的混合物作为锂离子电池的安全电解质。这证明了具有相似官能团的化合物在提高电池安全性和性能方面的效用 (刘毅等人,2016)。

立体化学合成

- Deguin、Roulet 和 Vogel(1997 年)报道了涉及类似于 2-(4-甲氧基环己基)-2-[(三甲基甲硅烷基)氧基]丙腈的化合物的合成。他们的研究表明了其在立体化学合成中的应用,特别是在创建具有高选择性的特定甲基砜中 (B. Deguin、J. Roulet 和 P. Vogel,1997)。

质谱和结构分析

- Gray 等人(1970 年)探索了烷氧基环己醇三甲基甲硅烷基醚和烷氧基环己基三甲基硅烷的质谱性质,提供了对这些化合物的电子轰击诱导断裂的见解。这项研究对于理解相关化合物的结构和立体化学性质至关重要 (R. T. Gray 等人,1970)。

生物有机合成中的试剂开发

- Hosmane 等人(1990 年)开发了一种新型双功能交联试剂 2,2'-磺酰双[3-甲氧基-(E,E)-2-丙烯腈],展示了具有相似结构的化合物在生物有机合成中的潜力。该试剂与各种胺和核酸碱反应,突出了其多功能性 (R. Hosmane 等人,1990)。

属性

IUPAC Name |

2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOKHQKAZQPXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

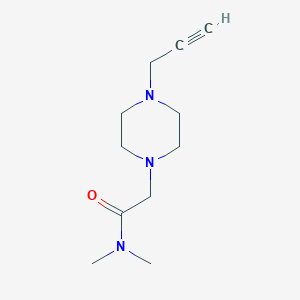

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

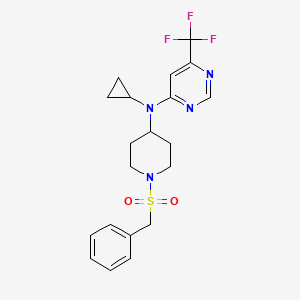

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)

![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)

![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)

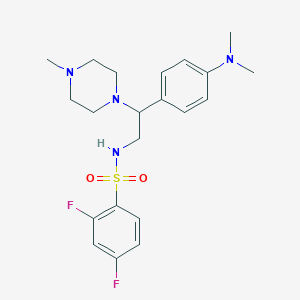

![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)